molecular formula C16H19NOS B6057226 4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine

4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine

Cat. No.: B6057226
M. Wt: 273.4 g/mol
InChI Key: JUKFBTKSPQGVBH-UHFFFAOYSA-N
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Description

4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine is a complex organic compound that features a morpholine ring attached to a phenyl ring, which is further substituted with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

  • Step 1: Synthesis of the Aryl Halide:
    • The aryl halide can be synthesized by halogenation of the corresponding thiophene-substituted phenyl compound.
    • Reaction conditions: Halogenation is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
  • Step 2: Suzuki–Miyaura Coupling:
    • The aryl halide is then coupled with a morpholine-substituted boronic acid using a palladium catalyst.
    • Reaction conditions: The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF) at room temperature, with a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine can undergo various chemical reactions, including:

  • Oxidation:
    • Common reagents: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
    • Major products: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.
  • Reduction:
    • Common reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
    • Major products: Reduction can convert ketones or aldehydes present in the structure to alcohols.
  • Substitution:
    • Common reagents: Nucleophiles like amines or thiols.
    • Major products: Substitution reactions can introduce new functional groups into the molecule, enhancing its reactivity and potential applications.

Scientific Research Applications

4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine has several scientific research applications:

  • Medicinal Chemistry:
    • The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
  • Materials Science:
    • Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.
  • Biological Studies:
    • The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism of action of 4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the morpholine ring can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds:

  • Thiophene Derivatives:
    • Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxaldehyde share the thiophene ring structure but differ in their substituents and overall reactivity.
  • Morpholine Derivatives:
    • Compounds like 4-(4-bromophenyl)morpholine and 4-(4-methoxyphenyl)morpholine share the morpholine ring but have different substituents on the phenyl ring.

Uniqueness: 4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine is unique due to the combination of the thiophene and morpholine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[1-(4-thiophen-3-ylphenyl)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-13(17-7-9-18-10-8-17)14-2-4-15(5-3-14)16-6-11-19-12-16/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKFBTKSPQGVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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